Ethyl 3,4-dibromobenzoate
Overview
Description
Ethyl 3,4-dibromobenzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with an ethyl group. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,4-dibromobenzoate can be synthesized through the esterification of 3,4-dibromobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes the following steps:
Bromination: Bromination of benzoic acid to obtain 3,4-dibromobenzoic acid.
Esterification: Esterification of 3,4-dibromobenzoic acid with ethanol using a suitable catalyst.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3,4-dibromobenzoic acid and ethanol.
Substitution Reactions: The bromine atoms on the benzene ring can be substituted by other nucleophiles under appropriate reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: 3,4-dibromobenzoic acid and ethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,4-dibromobenzoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Materials Science: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3,4-dibromobenzoate involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act as an intermediate in the synthesis of compounds that target specific enzymes or receptors. The presence of bromine atoms and the ester group allows for diverse chemical modifications, enabling the exploration of different biological activities.
Comparison with Similar Compounds
Ethyl 3,4-dibromobenzoate can be compared with other similar compounds such as:
- Ethyl 2,4-dibromobenzoate
- Ethyl 3,5-dibromobenzoate
- Ethyl 3,4-dichlorobenzoate
Uniqueness: The unique positioning of bromine atoms at the 3 and 4 positions on the benzene ring in this compound imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial.
Properties
IUPAC Name |
ethyl 3,4-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYLGKGKNMCPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484725 | |
Record name | ethyl 3,4-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60469-88-7 | |
Record name | ethyl 3,4-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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